ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
Description
Ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS: 67320-77-8; molecular formula: C₁₄H₁₇N₃O₄) is a triazole derivative with a 4-methoxyphenyl substituent at the 4-position of the triazolone ring and an ethyl acetate group at the 1-position . Its synthesis involves refluxing a Schiff base intermediate (e.g., 4-(4-methoxybenzylideneamino)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole) with ethyl bromoacetate in ethanol, followed by purification via recrystallization . The compound is characterized by FT-IR, NMR, and mass spectrometry, with key spectral features including ester carbonyl (C=O) peaks at ~1720 cm⁻¹ and aromatic proton resonances between 6.8–7.8 ppm .
Properties
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-4-21-13(18)9-16-14(19)17(10(2)15-16)11-5-7-12(20-3)8-6-11/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANQWABAPTYGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a compound belonging to the class of triazole derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a triazole ring fused with an aromatic methoxyphenyl group and an acetate moiety. The molecular formula is , reflecting its complex architecture that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.28 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Triazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies have shown that compounds with triazole structures can inhibit the growth of various bacterial strains.
Case Study: Antibacterial Activity
In a study assessing the antibacterial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria, it was found that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 25 to 50 µg/mL .
Antifungal Activity
Triazoles are well-known for their antifungal properties, primarily due to their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial in ergosterol biosynthesis in fungi. This compound has shown promising results in inhibiting fungal growth.
Research Findings on Antifungal Activity
A recent investigation into the antifungal activity of various triazole derivatives indicated that those with bulky hydrophobic groups exhibited enhanced efficacy against Candida albicans and Aspergillus niger. The compound under discussion demonstrated an MIC value of approximately 12.5 µg/mL against Candida albicans, suggesting its potential as an antifungal agent .
Anticancer Properties
Emerging research highlights the anticancer potential of triazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro studies have shown that this compound exhibits significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways. The IC50 values were reported to be around 30 µM for MCF7 cells and 25 µM for A549 cells .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound inhibits key enzymes involved in fungal sterol biosynthesis.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells leading to cell death.
- Antimicrobial Effects : Its structural features allow it to penetrate bacterial cell walls effectively.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate. It has demonstrated an impressive minimum inhibitory concentration (MIC) of approximately 12.5 µg/mL against Candida albicans, indicating its potential as an effective antifungal agent. This property is particularly valuable given the growing concern over antifungal resistance.
Antioxidant Properties
Research has shown that derivatives of triazole compounds exhibit notable antioxidant activities. This compound may contribute to the development of new antioxidant therapies aimed at combating oxidative stress-related diseases .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key metabolic enzymes. For instance, studies indicate that it can inhibit acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer’s disease and other neurological disorders .
Agrochemical Potential
This compound has been investigated for its role as an agrochemical. Its derivatives have shown promise as insecticides and fungicides. The compound's structure allows for modifications that enhance its efficacy against various pests while minimizing environmental impact .
Case Study: Insecticidal Activity
In a comparative study of several triazole derivatives, the compound exhibited significant insecticidal activity against common agricultural pests. This suggests its utility in integrated pest management strategies .
Polymer Chemistry
The unique chemical structure of this compound allows it to be used in synthesizing advanced polymer materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
Nanocomposite Development
Studies have explored the use of this compound in developing nanocomposites with improved barrier properties. These materials are crucial for packaging applications where protection against moisture and gases is required .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Antifungal activity (MIC = 12.5 µg/mL), antioxidant properties, enzyme inhibition (AChE) |
| Agricultural Science | Potential insecticide and fungicide; effective against agricultural pests |
| Material Science | Enhances thermal stability in polymers; applicable in nanocomposite development |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The biological and physicochemical properties of this compound are influenced by substitutions on the aryl ring. Below is a comparative analysis with structurally similar derivatives:
Substituted Aryl Derivatives
Key Observations :
- In contrast, electron-withdrawing groups (e.g., F, Cl) increase electrophilicity and membrane permeability .
- Biological Activity : The parent compound exhibits moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 32–64 µg/mL) . Fluorinated and chlorinated analogs show superior activity (MIC: 8–16 µg/mL), likely due to enhanced interactions with bacterial enzymes .
- Stability: Bulkier substituents (e.g., phenoxyphenyl) may slow ester hydrolysis, improving metabolic stability .
Derivatives with Modified Ester Groups
Replacing the ethyl acetate group with hydrazide (e.g., compound 4 in ) or carbothiohydrazide moieties (e.g., 5a-b in ) alters solubility and target affinity. Hydrazide derivatives exhibit stronger hydrogen-bonding interactions, enhancing antifungal activity (MIC: 4–8 µg/mL against Candida albicans) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted triazole precursors with ethyl bromoacetate under reflux conditions. For example, describes refluxing 4-[arylidene-amino]-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-ones with sodium in ethanol, followed by ethyl bromoacetate addition. Yield optimization depends on solvent choice (absolute ethanol preferred), reaction time (5–6 hours), and stoichiometric ratios . highlights the use of glacial acetic acid as a catalyst in similar triazole syntheses, emphasizing the role of acid catalysis in accelerating cyclization .
| Key Reaction Parameters | Typical Conditions |
|---|---|
| Solvent | Absolute ethanol |
| Catalyst | Glacial acetic acid |
| Temperature | Reflux (~78°C) |
| Reaction Time | 4–6 hours |
| Yield Range | 37–60% (varies by substituent) |
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its molecular configuration?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. provides an example where hydrogen bonding (N4—H⋯O2) and dihedral angles between phenyl rings (84.59°) were resolved via single-crystal X-ray diffraction . For routine analysis, NMR (1H/13C) and IR spectroscopy are used. For instance, demonstrates PubChem-derived InChI key validation for related triazole derivatives, ensuring consistency in spectral data interpretation .
Advanced Research Questions
Q. How can computational methods streamline the optimization of synthetic pathways for this compound?
- Methodological Answer : Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach in ) enable predictive modeling of reaction energetics and byproduct formation. For example, transition-state analysis can identify rate-limiting steps in triazole cyclization, while machine learning models trained on experimental datasets (e.g., reflux time vs. yield) can propose optimal conditions . supports this with statistical design of experiments (DoE) to minimize trial runs, such as factorial designs to test variables like temperature, catalyst loading, and solvent polarity .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous triazole derivatives?
- Methodological Answer : Bioactivity discrepancies often arise from substituent effects or assay variability. notes that 2,4-dimethoxyphenyl substituents enhance antifungal activity, while 3,4,5-trimethoxy groups may reduce solubility, confounding in vitro results . To address this:
- Perform dose-response assays across multiple cell lines (e.g., microbial vs. mammalian).
- Use molecular docking studies to correlate substituent geometry with target binding (e.g., triazole-thiol interactions with fungal cytochrome P450 in ) .
- Validate findings via orthogonal assays (e.g., MIC vs. time-kill kinetics).
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s crystallinity and stability?
- Methodological Answer : and reveal that intramolecular hydrogen bonds (e.g., N—H⋯O) and π-π interactions between aromatic rings stabilize the crystal lattice. For example, the twisted phenyl rings (dihedral angle 84.84°) in reduce steric strain, while thione sulfur in participates in weak C—H⋯S interactions, enhancing thermal stability . Differential scanning calorimetry (DSC) and Hirshfeld surface analysis are recommended to quantify these effects.
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies despite similar protocols?
- Methodological Answer : Variations often stem from subtle differences in:
-
Purification methods : Flash chromatography ( , % yield) vs. recrystallization ( , higher purity but lower yield) .
-
Starting material quality : Trace moisture in ethanol ( ) can hydrolyze intermediates, reducing efficiency .
-
Catalyst purity : Glacial acetic acid vs. contaminated batches ( ).
Resolution : Implement strict quality control (e.g., Karl Fischer titration for solvent dryness) and report detailed procedural metadata (e.g., stirring rate, cooling gradients).
Methodological Recommendations
- For Synthetic Reproducibility : Use DoE ( ) to identify critical parameters and adopt ICReDD’s computation-experiment feedback loop ( ) .
- For Structural Analysis : Combine X-ray crystallography ( ) with dynamic NMR to probe conformational flexibility in solution .
- For Bioactivity Studies : Prioritize derivatives with electron-withdrawing substituents ( ) and validate mechanisms via knockout assays (e.g., CYP51 inhibition in fungi) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
